4H-1-Benzopyran-2-carboxamide, 6-chloro-4-oxo-

Description

BenchChem offers high-quality 4H-1-Benzopyran-2-carboxamide, 6-chloro-4-oxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4H-1-Benzopyran-2-carboxamide, 6-chloro-4-oxo- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

33544-16-0 |

|---|---|

Molecular Formula |

C10H6ClNO3 |

Molecular Weight |

223.61 g/mol |

IUPAC Name |

6-chloro-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C10H6ClNO3/c11-5-1-2-8-6(3-5)7(13)4-9(15-8)10(12)14/h1-4H,(H2,12,14) |

InChI Key |

CKWNAIFHYXTWGG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-4-oxo-4H-1-benzopyran-2-carboxamide: Structure, Properties, and Potential Applications

Executive Summary

The chromone (4H-1-benzopyran-4-one) framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in nature and the wide spectrum of biological activities its derivatives possess.[1] These activities span from anticancer and anti-inflammatory to neuroprotective and antimicrobial properties.[1][2][3] The strategic modification of the chromone core, particularly through halogenation, is a well-established method for modulating pharmacokinetic and pharmacodynamic profiles, often enhancing therapeutic efficacy.[4] This guide provides a comprehensive technical overview of a specific derivative, 6-chloro-4-oxo-4H-1-benzopyran-2-carboxamide, a molecule that combines the potent chromone scaffold with a halogen substituent and a carboxamide functional group. We will delve into its structural and physicochemical properties, propose a robust synthetic pathway with detailed protocols, discuss its anticipated analytical characterization, and explore its potential within the landscape of modern drug discovery.

Molecular Structure and Physicochemical Properties

The foundational structure of 6-chloro-4-oxo-4H-1-benzopyran-2-carboxamide is the benzo-γ-pyrone ring system of chromone. Key modifications include a chlorine atom at the C-6 position of the benzene ring and a primary carboxamide group at the C-2 position of the pyran ring. The chlorine atom, being an electron-withdrawing group, is expected to influence the electron density of the aromatic system and the overall lipophilicity of the molecule. The carboxamide group at C-2 introduces hydrogen bond donor and acceptor capabilities, which are critical for molecular interactions with biological targets.

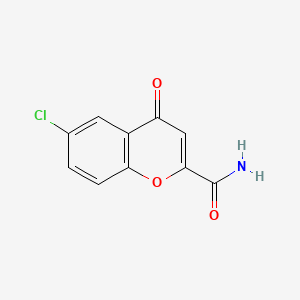

Caption: 2D Chemical Structure of 6-chloro-4-oxo-4H-1-benzopyran-2-carboxamide.

Table 1: Physicochemical and Computed Properties

| Property | Value | Source |

| IUPAC Name | 6-chloro-4-oxo-4H-chromene-2-carboxamide | - |

| Molecular Formula | C₁₀H₆ClNO₃ | Calculated |

| Molecular Weight | 223.61 g/mol | Calculated |

| CAS Number | Not assigned; Parent Acid: 5006-45-1 | [5][6] |

| Calculated LogP | 1.85 | Computed |

| Topological Polar Surface Area (TPSA) | 72.89 Ų | Computed |

| Hydrogen Bond Donors | 1 | Computed |

| Hydrogen Bond Acceptors | 3 | Computed |

| Appearance | Expected to be a white to off-white solid | Inferred |

Synthesis and Characterization

The synthesis of the title compound can be logically approached from its corresponding carboxylic acid, 6-chloro-4-oxo-4H-1-benzopyran-2-carboxylic acid, which is a known and accessible intermediate.[5][6] The conversion of a carboxylic acid to a primary amide is a standard transformation in organic synthesis, typically proceeding through a more reactive acyl intermediate, such as an acid chloride. This two-step approach ensures a high-yielding and clean conversion.

Proposed Synthetic Pathway

The chosen pathway involves two key steps:

-

Activation of the Carboxylic Acid: The carboxyl group of the starting material is converted into an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This step is crucial as the acid chloride is significantly more electrophilic and reactive towards nucleophiles than the parent carboxylic acid.[7]

-

Amination: The freshly prepared acyl chloride is then reacted with an ammonia source, such as aqueous or gaseous ammonia, to undergo nucleophilic acyl substitution, yielding the desired primary carboxamide.

Detailed Experimental Protocol

Objective: To synthesize 6-chloro-4-oxo-4H-1-benzopyran-2-carboxamide from 6-chloro-4-oxo-4H-1-benzopyran-2-carboxylic acid.

Step 1: Synthesis of 6-chloro-4-oxo-4H-1-benzopyran-2-carbonyl chloride

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet to a trap), add 6-chloro-4-oxo-4H-1-benzopyran-2-carboxylic acid (2.24 g, 10.0 mmol).

-

Add anhydrous toluene (30 mL) to suspend the solid, followed by a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).

-

Carefully add thionyl chloride (1.46 mL, 20.0 mmol, 2.0 eq.) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution and the dissolution of the starting material.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude acid chloride, typically a solid residue, should be used immediately in the next step without further purification.

Step 2: Synthesis of 6-chloro-4-oxo-4H-1-benzopyran-2-carboxamide

-

Dissolve the crude acid chloride from Step 1 in a suitable anhydrous solvent like tetrahydrofuran (THF) or dichloromethane (DCM) (40 mL) in a flask cooled in an ice bath (0 °C).

-

Slowly bubble anhydrous ammonia gas through the solution or add concentrated aqueous ammonium hydroxide (approx. 10 mL) dropwise with vigorous stirring. The addition should be controlled to keep the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Upon completion, quench the reaction by adding cold water (50 mL).

-

If a precipitate forms, collect the solid by vacuum filtration. Wash the solid with cold water and a small amount of cold diethyl ether to remove impurities.

-

If the product remains in the organic layer, separate the layers and extract the aqueous phase with the organic solvent (e.g., DCM, 2 x 25 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product as a solid.

Anticipated Spectroscopic Characterization

Structural confirmation is achieved through a combination of spectroscopic methods. The expected data are as follows:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 8.1-8.3 ppm (br s, 2H): Two exchangeable protons corresponding to the -NH₂ of the carboxamide.

-

δ 7.8-8.0 ppm (m, 2H): Aromatic protons on the benzopyran ring, likely showing splitting patterns consistent with their positions relative to the chloro group.

-

δ 7.6-7.7 ppm (d, 1H): Aromatic proton.

-

δ 7.1-7.2 ppm (s, 1H): Singlet corresponding to the proton at the C-3 position of the pyran ring.

-

-

¹³C NMR (DMSO-d₆, 100 MHz):

-

δ ~175 ppm: Carbonyl carbon of the ketone (C-4).

-

δ ~160 ppm: Carbonyl carbon of the amide (C=O).

-

δ 110-158 ppm: Multiple signals corresponding to the aromatic and heterocyclic carbons.

-

-

FT-IR (KBr, cm⁻¹):

-

3400-3200 cm⁻¹: Two bands corresponding to the N-H asymmetric and symmetric stretching of the primary amide.[8]

-

~1680 cm⁻¹: C=O stretching of the amide (Amide I band).[8]

-

~1645 cm⁻¹: C=O stretching of the γ-pyrone ketone.[9]

-

~1610 cm⁻¹: N-H bending of the amide (Amide II band).

-

~1100 cm⁻¹: C-Cl stretching.

-

-

Mass Spectrometry (EI-MS):

-

m/z: A molecular ion peak [M]⁺ at ~223 and a prominent [M+2]⁺ peak at ~225, with an intensity ratio of approximately 3:1, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl.

-

Biological and Pharmacological Context

The chromone scaffold is a versatile pharmacophore present in numerous bioactive molecules.[1] Its derivatives are known to interact with a wide array of biological targets, leading to diverse therapeutic effects.

Established Activities of the Chromone Class

-

Anti-inflammatory: Many chromone derivatives inhibit inflammatory pathways, including the production of cyclooxygenase (COX) and lipoxygenase (LOX).[10]

-

Anticancer: They have shown cytotoxic activity against various cancer cell lines, often by inhibiting protein kinases or inducing apoptosis.[2]

-

Neuroprotective: Certain chromones have been investigated as multi-target agents for Alzheimer's disease by inhibiting key enzymes like cholinesterases and β-secretase.[10]

-

Antimicrobial: The scaffold exhibits activity against a range of bacteria and fungi.[2]

Rationale for Pharmacological Screening

The introduction of a chlorine atom at the C-6 position can enhance binding affinity and modulate metabolic stability. A comparative analysis of 6-bromo and 6-chloro chromone derivatives revealed that even subtle halogen changes can significantly alter intermolecular interactions, such as the capacity to form halogen bonds, which can translate into different biological activities.[4] The carboxamide group at C-2 provides a key interaction point for forming hydrogen bonds with enzyme active sites or receptors.

Given this background, 6-chloro-4-oxo-4H-1-benzopyran-2-carboxamide is a prime candidate for screening in various biological assays. A logical experimental workflow would begin with high-throughput in vitro screens against relevant targets, followed by more complex cell-based assays for promising hits.

Caption: A potential experimental workflow for evaluating the biological activity of the title compound.

Conclusion and Future Directions

6-chloro-4-oxo-4H-1-benzopyran-2-carboxamide represents a molecule of significant interest at the intersection of established pharmacophore design and strategic chemical modification. Its synthesis is feasible via well-understood chemical transformations from available precursors. The combination of the biologically active chromone core, a modulating chloro-substituent, and a hydrogen-bonding carboxamide group makes it a compelling candidate for drug discovery programs.

Future research should focus on the efficient synthesis and purification of this compound, followed by a broad-based biological screening campaign guided by the known activities of related chromones. In particular, its potential as an anti-inflammatory, anticancer, or neuroprotective agent warrants thorough investigation. Structure-activity relationship (SAR) studies, involving modifications at the carboxamide (e.g., N-alkylation) and exploration of other halogen substituents at C-6, would provide deeper insights and could lead to the identification of highly potent and selective therapeutic leads.

References

-

Kumar, S., et al. (2013). Physiochemical, Optical and Biological Activity of Chitosan-Chromone Derivative for Biomedical Applications. PMC. Available at: [Link]

-

ResearchGate (n.d.). Properties of chromanone and chromone. ResearchGate. Available at: [Link]

-

Nchinda, A. T. (n.d.). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. Rhodes University. Available at: [Link]

-

PubChem (n.d.). 4H-1-Benzopyran-2-carboxanilide, 6-chloro-4'-(4-methyl-2-pyrimidinylsulfamoyl)-4-oxo-. PubChem. Available at: [Link]

-

CAS Common Chemistry (n.d.). 6-Chloro-4-oxo-4H-1-benzopyran-2-carboxylic acid. CAS. Available at: [Link]

-

MDPI (2024). Synthesis and Characterization of a Series of Chromone–Hydrazones. MDPI. Available at: [Link]

-

MolForge (n.d.). 4H-1-Benzopyran-2-carboxanilide, 4'-(amidinosulfamoyl)-6-chloro-4-oxo-. MolForge. Available at: [Link]

-

AIP Publishing (2021). Chromone a Versatile Moiety for Bioactive Lead Molecules. AIP Publishing. Available at: [Link]

-

BuyersGuideChem (n.d.). 6-Chloro-4-oxo-4H-chromene-2-carboxylic acid. BuyersGuideChem. Available at: [Link]

-

MolForge (n.d.). 4H-1-Benzopyran-2-carboxylic acid, 6-chloro-4-oxo-. MolForge. Available at: [Link]

-

Bentham Science (2022). Recent Progress in the Synthesis and Biological Activity of Chromene and Its Derivatives. Bentham Science. Available at: [Link]

-

Royal Society of Chemistry (2022). Supporting information Carboxamide carbonyl-ruthenium(II) complexes: Detailed structural and mechanistic studies in the transfer. Royal Society of Chemistry. Available at: [Link]

-

Molbase (n.d.). Synthesis of 6-Fluoro-3,4-dihydro-4-oxo-2H-1-benzopyran-2-carboxylic acid. Molbase. Available at: [Link]

-

National Institutes of Health (2021). Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15. PMC. Available at: [Link]

-

PubChem (n.d.). 4H-1-Benzopyran-2-carboxylic acid, 6-chloro-4-oxo-. PubChem. Available at: [Link]

-

ChemBK (n.d.). 6-chloro-4-oxo-4H-1-benzopyran-2-carboxaldehyde. ChemBK. Available at: [Link]

-

Semantic Scholar (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Semantic Scholar. Available at: [Link]

-

ResearchGate (n.d.). Chromones obtained from 4-oxo-4H-chromene-2-carboxylic acid with... ResearchGate. Available at: [Link]

-

Semantic Scholar (1986). Synthesis and Reactions of Some 4-Oxo-4H-1-benzopyran-2-carboxaldehydes. Semantic Scholar. Available at: [Link]

-

Physics & Maths Tutor (n.d.). 6.3.2 Spectroscopy MS. Physics & Maths Tutor. Available at: [Link]

-

idecefyn (n.d.). 94 Crystal structure, spectroscopic properties and antimicrobial activity of 4H-1- Benzopyran-4-one, 5-hydroxy-2-(4-hydroxypheny. idecefyn. Available at: [Link]

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. Physiochemical, Optical and Biological Activity of Chitosan-Chromone Derivative for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. buyersguidechem.com [buyersguidechem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. rsc.org [rsc.org]

- 9. idecefyn.com.ar [idecefyn.com.ar]

- 10. Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15 - PMC [pmc.ncbi.nlm.nih.gov]

structure-activity relationship SAR of chromone-2-carboxamide derivatives

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Chromone-2-Carboxamide Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The chromone scaffold, a benzo-γ-pyrone skeleton, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous natural and synthetic bioactive compounds.[1][2] Among its many variations, chromone-2-carboxamide derivatives have emerged as a particularly versatile class, demonstrating a wide spectrum of pharmacological activities, including anticancer, neuroprotective, antimicrobial, and anti-inflammatory properties.[1][3][4][5] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) that govern the biological effects of these derivatives. By dissecting the core structure into its key components—the chromone nucleus, the amide linker, and the terminal substituent—we explore how specific molecular modifications influence potency, selectivity, and mechanism of action across different therapeutic targets. This document synthesizes findings from seminal studies to offer field-proven insights, detailed experimental protocols, and a forward-looking perspective on the optimization of this promising chemical scaffold.

The Chromone-2-Carboxamide Scaffold: A Molecular Blueprint

The therapeutic versatility of chromone-2-carboxamide derivatives stems from the distinct chemical properties of its three primary structural regions. Understanding the role of each region is fundamental to rational drug design and the interpretation of SAR data.

-

The Chromone Core (Aromatic Ring System): This bicyclic system is the foundational pharmacophore. Substitutions at positions C5, C6, C7, and C8 can profoundly alter the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing target binding and pharmacokinetic properties.

-

The Amide Linker (-CONH-): This linker is not merely a spacer. Its rigidity and ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O) are critical for anchoring the ligand within the active site of target proteins. The orientation of this bond, whether in a "direct" (chromone-CO-NH-R) or "retro" (chromone-NH-CO-R) configuration, can also impact biological activity.[3][6]

-

The Amide Substituent (R-Group): This region offers the greatest potential for chemical diversification. The nature of the R-group—be it aliphatic, aromatic, or heterocyclic—is a primary determinant of the compound's specific biological target and potency. It is this terminal group that often engages in key interactions deep within a receptor's binding pocket.

Caption: Core components of the chromone-2-carboxamide scaffold.

SAR Analysis Across Key Therapeutic Areas

The following sections dissect the SAR of chromone-2-carboxamide derivatives in the context of their most prominent biological activities.

Anticancer Activity

Chromone-based compounds have demonstrated significant cytotoxic and antiproliferative effects across various cancer cell lines.[5][7] The SAR studies reveal that precise substitutions are crucial for targeting specific oncogenic pathways.

-

Chromone Core Substitutions: A fluorine atom at the C6 position of the chromone ring has been shown to produce more active derivatives against the MCF-7 breast cancer cell line compared to chloro or methyl groups at the same position.[1] This highlights the importance of electronegative substituents on the core structure.

-

Amide Substituent (R-Group): The R-group is a major driver of potency and selectivity. In studies targeting triple-negative breast cancer (MDA-MB-231 cell line), derivatives with an N-(2-furylmethylene) or an α-methylated N-benzyl group demonstrated the highest growth inhibition.[5] These compounds were found to suppress key protein levels including EGFR, FGFR3, and VEGF, and induce apoptosis.[5]

-

General Trends: Studies comparing chromone-2-carboxamides to related scaffolds found that chromane-2,4-dione derivatives often displayed a superior cytotoxicity profile, particularly against leukemia cell lines.[8]

Table 1: SAR Summary for Anticancer Activity

| Compound ID | Chromone Core Substitution | Amide Substituent (R-Group) | Target Cell Line | Activity (IC₅₀ / GI₅₀) | Reference |

| 17 | 6-Fluoro | Propyl | MCF-7 | 0.9 µM | [1] |

| 5g | 7-Methoxy | 4-Fluorophenyl | MCF-7 | 25.7 µM | [9] |

| 15 | Unsubstituted | N-(2-furylmethylene) | MDA-MB-231 | 14.8 µM | [5] |

| 17 | Unsubstituted | α-methylated N-benzyl | MDA-MB-231 | 17.1 µM | [5] |

Neuroprotective Activity

Chromone-2-carboxamides have been extensively explored as multi-target-directed ligands (MTDLs) for neurodegenerative disorders like Alzheimer's disease.[4][10][11] The strategy often involves simultaneously inhibiting key enzymes and preventing pathological protein aggregation.

-

Enzyme Inhibition (AChE & MAO-B): These derivatives are effective inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[4][12] The SAR for this activity is heavily dependent on the amide substituent. Chromone-2-carboxamido-alkylbenzylamines, for example, have shown excellent inhibitory potency toward AChE.[13] Kinetic and molecular modeling studies indicate these compounds can act as mixed-type inhibitors, binding to both the catalytic active site and the peripheral anionic site of AChE.[13]

-

Anti-Aggregation Effects: Select compounds have been shown to effectively inhibit the fibrillization of amyloid-β (Aβ) and Tau proteins, which are hallmarks of Alzheimer's disease.[4] Molecular docking simulations suggest that the chromone core establishes stable binding to Aβ and Tau via π-π and H-π interactions.[4]

-

SAR Insights: For MAO-B inhibition, the spatial volume of the substituent on the tertiary amine and/or the exocyclic aromatic ring significantly influences activity.[12]

Table 2: SAR Summary for Neuroprotective Activity

| Compound ID | Amide Substituent (R-Group) | Target | Activity (IC₅₀) | Key Features | Reference |

| 98 | Alkylbenzylamine | AChE | 0.07 µM | Competitive & non-competitive inhibition | [1] |

| 49 | Alkylbenzylamine | AChE | Potent (not specified) | Mixed-type inhibitor, biometal chelation | [13] |

| E3, E5, E12 | Varied carboxamide hybrids | AChE | Submicromolar | Selective over BuChE, anti-Aβ/Tau activity | [4] |

| 73 | N,N-dimethyl-phenyl | MAO-B | 2.28 µM | Selective MAO-B inhibitor | [12] |

Antimicrobial and Anti-Biofilm Activity

With the rise of antibiotic resistance, quorum sensing (QS) inhibition has become a key strategy. Chromone-2-carboxamides have been identified as potent inhibitors of biofilm formation in pathogens like Pseudomonas aeruginosa.[3][14]

-

Direct vs. Retro Amides: A fascinating SAR study compared "direct" (chromone-CO-NH-R) and "retro" (chromone-NH-CO-R) amides. The results clearly showed that several compounds in the retro series were potent inhibitors of P. aeruginosa biofilm formation, with 16 out of 25 compounds showing ≥50% inhibition at 50 μM.[3][14] This suggests that the orientation of the amide bond is a critical design parameter for this specific target.

-

Docking Studies: Molecular docking against the PqsR receptor, a key QS regulator, indicated that while the amide bond orientation did not play a major role in binding energy, a longer ligand structure that could occupy both pockets of the binding site was predicted to have higher affinity.[3]

-

Lead Compounds: The derivative 2,4-dinitro-N-(4-oxo-4H-chromen-2-yl) benzamide was identified as a particularly promising anti-biofilm agent, paving the way for hit-to-lead optimization.[3][14]

Experimental Protocols & Methodologies

The trustworthiness of SAR data relies on robust and reproducible experimental methods. The following protocols are standard in the field for the synthesis and evaluation of chromone-2-carboxamide derivatives.

General Synthesis of Direct Chromone-2-Carboxamides

This two-step procedure is widely used for generating libraries of "direct" amide derivatives and is valued for its reliability and use of accessible starting materials.[3]

Caption: General workflow for the synthesis of chromone-2-carboxamides.

Step-by-Step Protocol:

-

Acyl Chloride Formation: To a solution of 4-oxo-4H-chromene-2-carboxylic acid (1 equiv.) in a dry, inert solvent (e.g., cyclohexane), add a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).[3] Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC). The resulting 4-oxo-4H-chromene-2-carbonyl chloride is often used directly in the next step.

-

Amide Coupling: In a separate round-bottom flask, dissolve the desired amine (1 equiv.) and a base such as triethylamine (1.2 equiv.) in an anhydrous solvent like dichloromethane (DCM).[3]

-

Reaction: Cool the amine solution to 0 °C using an ice bath. Add the previously prepared acyl chloride solution dropwise over a period of 30 minutes.

-

Work-up and Purification: Allow the reaction mixture to warm to room temperature and stir for 12 hours.[3] A solid precipitate (the product and triethylamine hydrochloride) will typically form. Filter the solid, wash it with a weak acid (e.g., 5% HCl) to remove the base, and then with water. The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the final chromone-2-carboxamide derivative.[3]

In Vitro Biological Evaluation: Anti-Biofilm Assay

This protocol describes a standard method for assessing the ability of compounds to inhibit the formation of P. aeruginosa biofilms.

Materials:

-

96-well microtiter plates

-

P. aeruginosa bacterial culture

-

Luria-Bertani (LB) broth

-

Test compounds dissolved in DMSO

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic Acid

Procedure:

-

Preparation: Add 100 µL of LB broth to each well of a 96-well plate. Add the test compounds from DMSO stock solutions to achieve the desired final concentrations (e.g., 50 µM). Ensure the final DMSO concentration is non-toxic to the bacteria (typically ≤1%). Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Inoculation: Add 100 µL of a diluted overnight culture of P. aeruginosa (adjusted to a specific optical density, e.g., OD₆₀₀ = 0.05) to each well.

-

Incubation: Incubate the plate at 37 °C for 24-48 hours without shaking to allow for biofilm formation.

-

Staining: After incubation, discard the planktonic (free-floating) bacteria by gently inverting the plate. Wash the wells twice with sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.

-

Quantification: Add 150 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature. This stains the adherent biofilm biomass.

-

Solubilization: Discard the crystal violet solution and wash the wells again with PBS. Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.

-

Reading: Measure the absorbance of the solubilized dye at 595 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the positive control.

Conclusion and Future Perspectives

The chromone-2-carboxamide scaffold is a remarkably fruitful platform for the development of novel therapeutic agents. The structure-activity relationship studies consistently demonstrate that targeted modifications to the chromone core and, most significantly, the amide substituent, can yield compounds with high potency and selectivity for a diverse range of biological targets.

Key SAR takeaways include:

-

Anticancer: Halogenation (especially fluorination) at C6 of the chromone core and the incorporation of specific aromatic or heterocyclic R-groups are beneficial for cytotoxicity.[1][5]

-

Neuroprotection: Large, flexible alkylbenzylamine substituents on the amide are key for potent, dual-action inhibition of AChE and Aβ aggregation.[4][13]

-

Anti-Biofilm: The "retro" amide orientation is a superior configuration for inhibiting P. aeruginosa biofilm formation, a critical insight for developing new antibacterial strategies.[3][6]

Future research should focus on optimizing the pharmacokinetic profiles of these potent derivatives to improve their drug-likeness. The development of multi-target-directed ligands, already successful in the neurodegenerative space, could be extended to other complex diseases like cancer, where targeting multiple pathways can overcome resistance mechanisms. The continued exploration of chemical diversity, guided by the robust SAR principles outlined in this guide, will undoubtedly unlock the full therapeutic potential of chromone-2-carboxamide derivatives.

References

-

Trognon, Z. et al. (2022). Investigation of Direct and Retro Chromone-2-Carboxamides Based Analogs of Pseudomonas aeruginosa Quorum Sensing Signal as New Anti-Biofilm Agents. MDPI. Available at: [Link]

-

Teixeira, J. et al. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. MDPI. Available at: [Link]

-

Makhanya, A. M. (n.d.). Synthetic studies of novel chromone-2- carboxylate derivatives and their biological evaluations. Univen. Available at: [Link]

-

Gangapuram, M. et al. (n.d.). Synthesis of substituted chromone-2-carboxamide derivative... ResearchGate. Available at: [Link]

-

Ali, I. et al. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. PMC. Available at: [Link]

-

Various Authors. (2025). Synthesis and NMR studies of novel chromone-2-carboxamide derivatives. ResearchGate. Available at: [Link]

-

Trognon, Z. et al. (2022). Investigation of Direct and Retro Chromone-2-Carboxamides Based Analogs of Pseudomonas aeruginosa Quorum Sensing Signal as New Anti-Biofilm Agents. PMC. Available at: [Link]

-

Lu, J. et al. (n.d.). Multi-target-directed chromone-carboxamide hybrids: Potent AChE/MAO-B inhibitors with anti-Aβ/Tau and neuroprotective activities. Read by QxMD. Available at: [Link]

-

Rani, P. et al. (n.d.). Chromone a Versatile Moiety for Bioactive Lead Molecules. AIP Publishing. Available at: [Link]

-

Kumar, A. et al. (n.d.). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. PMC. Available at: [Link]

-

Abdelgawad, M. A. et al. (2024). Exploring chromone-2-carboxamide derivatives for triple-negative breast cancer targeting EGFR, FGFR3, and VEGF pathways: Design, synthesis, and preclinical insights. PubMed. Available at: [Link]

-

Mathew, B. et al. (2023). A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors: Update from 2017 to 2023. MDPI. Available at: [Link]

-

Mathew, B. (n.d.). SAR study of chromone derivatives as MAO-B inhibitors. ResearchGate. Available at: [Link]

-

Gangapuram, M. et al. (2025). (PDF) Synthesis, biological evaluation, and molecular docking studies of substituted chromone-2-carboxamide derivatives as anti-breast cancer agents. ResearchGate. Available at: [Link]

-

Kumar, D. et al. (2017). Therapeutic Potential of Chromones. TSI Journals. Available at: [Link]

-

Various Authors. (n.d.). Chemical structures of kinase inhibitory chromone analogs. ResearchGate. Available at: [Link]

-

Various Authors. (2026). Chromone Derivatives as Anticancer Agents: Research Guide & Papers. PapersFlow. Available at: [Link]

-

Tan, Z. H. et al. (2015). Design, synthesis and evaluation of chromone-2-carboxamido-alkylbenzylamines as multifunctional agents for the treatment of Alzheimer's disease. PubMed. Available at: [Link]

-

Palmeira, A. et al. (n.d.). Cell growth inhibitory activities of chromone-2-carboxamide (series I)... ResearchGate. Available at: [Link]

-

Trognon, Z. et al. (n.d.). Structure of some bioactive chromone carboxamide based compounds... ResearchGate. Available at: [Link]

-

Lu, J. et al. (2026). Multi-target-directed chromone–carboxamide hybrids: Potent AChE/MAO-B inhibitors with anti-Aβ/Tau and neuroprotective activities. Scilit. Available at: [Link]

-

Kim, S. H. et al. (2011). Synthesis of chromone carboxamide derivatives with antioxidative and calpain inhibitory properties. PubMed. Available at: [Link]

-

Hsiao, C. J. et al. (2021). The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils. PubMed. Available at: [Link]

-

Mphahlele, M. J. (n.d.). Synthetic and spectroscopic studies of 6-substituted chromone derivatives. Univen. Available at: [Link]

-

Da Settimo, F. et al. (2003). Structure-activity relationships in carboxamide derivatives based on the targeted delivery of radionuclides and boron atoms by means of peripheral benzodiazepine receptor ligands. PubMed. Available at: [Link]

-

Trognon, Z. et al. (2022). Investigation of Direct and Retro Chromone-2-Carboxamides Based Analogs of Pseudomonas aeruginosa Quorum Sensing Signal as New Anti-Biofilm Agents. PubMed. Available at: [Link]

-

Gordon, A. T. et al. (n.d.). Synthesis and biological evaluation of chromone-3-carboxamides. Semantic Scholar. Available at: [Link]

Sources

- 1. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.aip.org [pubs.aip.org]

- 3. mdpi.com [mdpi.com]

- 4. login.medscape.com [login.medscape.com]

- 5. Exploring chromone-2-carboxamide derivatives for triple-negative breast cancer targeting EGFR, FGFR3, and VEGF pathways: Design, synthesis, and preclinical insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigation of Direct and Retro Chromone-2-Carboxamides Based Analogs of Pseudomonas aeruginosa Quorum Sensing Signal as New Anti-Biofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scilit.com [scilit.com]

- 12. mdpi.com [mdpi.com]

- 13. Design, synthesis and evaluation of chromone-2-carboxamido-alkylbenzylamines as multifunctional agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Investigation of Direct and Retro Chromone-2-Carboxamides Based Analogs of Pseudomonas aeruginosa Quorum Sensing Signal as New Anti-Biofilm Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Therapeutic Potential of 6-Chloro-4-oxo-4H-1-benzopyran-2-carboxamide: A Technical Guide to MCHr1 Antagonism

Executive Summary

The escalating global prevalence of obesity and associated metabolic syndromes necessitates the development of novel pharmacological interventions that go beyond traditional monoamine reuptake inhibitors. Among emerging neuroendocrine targets, the Melanin-Concentrating Hormone Receptor 1 (MCHr1) has garnered significant attention. MCHr1 is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, where it plays a critical role in the regulation of feeding behavior and energy homeostasis[1].

This technical whitepaper explores the therapeutic potential of the 6-chloro-4-oxo-4H-1-benzopyran-2-carboxamide scaffold (systematically referred to in medicinal chemistry as 6-chloro-chromone-2-carboxamide). As a Senior Application Scientist, I will deconstruct the molecular pharmacology of this scaffold, detail the structure-activity relationship (SAR) that governs its target engagement, and outline the self-validating experimental protocols required to evaluate its efficacy and cardiovascular safety profile[2].

Molecular Pharmacology & Target Rationale

Melanin-concentrating hormone (MCH) is a 19-amino acid cyclic peptide synthesized in the lateral hypothalamus. Upon binding to MCHr1, it triggers an orexigenic (appetite-stimulating) cascade. MCHr1 couples primarily to

The 4-oxo-4H-1-benzopyran-2-carboxamide class acts as a potent, competitive antagonist at the MCHr1 orthosteric site. By sterically occluding the binding pocket, these compounds prevent the conformational shift required for G-protein coupling, thereby neutralizing the orexigenic signal and promoting weight loss[1].

Fig 1: MCHr1 signaling cascade and competitive blockade by 4-oxo-4H-1-benzopyran-2-carboxamide.

Structure-Activity Relationship (SAR) & Optimization

The development of the 4-oxo-4H-1-benzopyran-2-carboxamide scaffold requires a delicate balance between target affinity, pharmacokinetic (PK) exposure, and the mitigation of off-target liabilities (specifically hERG channel blockade)[3].

The core benzopyran ring provides the necessary lipophilic bulk to anchor the molecule. However, substitutions at the 6-position (such as the 6-chloro moiety) critically modulate the electron density of the ring system. This inductive effect alters the

Table 1: Representative SAR of 4-oxo-4H-1-benzopyran-2-carboxamide Derivatives at MCHr1

| Substitution (R-group) | MCHr1 Binding Affinity ( | Pharmacokinetic / Safety Profile Notes |

| H (Unsubstituted) | 66 ± 14 | Baseline affinity; moderate exposure. |

| 6-Fluoro | 65 ± 9 | Retains affinity; high hERG liability. |

| 6-Bromo | 187 ± 42 | Steric clash reduces target affinity. |

| 6-Methyl | 393 ± 55 | Loss of binding efficiency. |

| 6-Trifluoromethoxy | 132 ± 2 | High lipophilicity limits solubility. |

| 6,7-Dichloro | < 10 (High Affinity) | Poor oral absorption; undetectable in brain[2]. |

| 7-Methoxy | < 10 (High Affinity) | Excellent PK: High plasma/brain AUC[2]. |

Data synthesized from pivotal optimization studies by [2].

Self-Validating Experimental Protocols

To rigorously evaluate the therapeutic potential of 6-chloro-4-oxo-4H-1-benzopyran-2-carboxamide derivatives, researchers must employ a dual-tiered validation system. Binding does not guarantee antagonism; therefore, in vitro binding must be coupled with functional assays, and in vivo efficacy must be correlated with target engagement (PK/PD modeling).

Protocol 1: In Vitro Radioligand Binding & Functional Validation

Causality Statement: We utilize

-

Membrane Preparation: Isolate cellular membranes from CHO-K1 cells stably transfected with human MCHr1. Homogenize in HEPES buffer (

7.4) containing protease inhibitors. -

Radioligand Incubation: In a 96-well plate, combine 10

g of membrane protein, 0.1 nM -

Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through PEI-soaked GF/C glass fiber filters. Wash three times with ice-cold buffer. Quantify bound radioactivity using a gamma counter and calculate

via the Cheng-Prusoff equation. -

Functional FLIPR Assay: Load MCHr1-expressing cells with Fluo-4 AM calcium dye. Pre-incubate with the antagonist for 15 minutes. Stimulate the cells with an

concentration of MCH peptide. Measure the reduction in peak fluorescence to calculate the functional

Protocol 2: In Vivo Diet-Induced Obese (DIO) Mouse Efficacy Model

Causality Statement: DIO mice are selected over monogenic models (e.g., ob/ob mice) because they possess an intact leptin signaling pathway. This accurately mimics human polygenic obesity, allowing us to isolate the specific anorectic effect of MCHr1 antagonism without confounding genetic deficiencies[1].

-

Diet Induction: Feed male C57BL/6J mice a 60% kcal high-fat diet (HFD) for 12–14 weeks to establish baseline obesity and insulin resistance.

-

Stratification: Perform baseline body composition analysis using quantitative NMR. Randomize mice into vehicle and treatment groups to ensure equal distribution of fat mass and body weight.

-

Dosing: Administer the 6-chloro-benzopyran compound via oral gavage (PO) at 10–30 mg/kg. Formulate the drug in a 0.5% methylcellulose / 0.1% Tween-80 vehicle to ensure suspension stability and uniform dosing.

-

Monitoring: Measure food intake and body weight daily, strictly immediately prior to the onset of the dark cycle (when rodent feeding behavior peaks).

-

Endpoint PK/PD Correlation: On day 14, sacrifice a subset of animals 2 hours post-dose (

). Harvest plasma and brain tissue. Quantify drug concentrations via LC-MS/MS to validate that free brain exposure (

Fig 2: Experimental workflow for validating in vivo efficacy in the DIO mouse model.

Cardiovascular Safety Liability (hERG)

A critical bottleneck in the development of MCHr1 antagonists is cardiovascular safety. The basic amine moiety required to anchor the compound into the MCHr1 orthosteric pocket frequently mimics the pharmacophore recognized by the human Ether-à-go-go-Related Gene (hERG) potassium channel[3]. Blockade of this channel leads to QT interval prolongation and potentially fatal arrhythmias (Torsades de Pointes).

The therapeutic potential of the 6-chloro-4-oxo-4H-1-benzopyran-2-carboxamide scaffold hinges on its ability to decouple MCHr1 affinity from hERG affinity. By utilizing the electron-withdrawing properties of the 6-chloro group, medicinal chemists can lower the basicity (

References

-

Lynch, J. K., et al. "Optimization of Chromone-2-carboxamide Melanin Concentrating Hormone Receptor 1 Antagonists: Assessment of Potency, Efficacy, and Cardiovascular Safety." Journal of Medicinal Chemistry, 49(22), 6569-6584, 2006. URL:[Link]

-

Luthin, D. R. "Anti-obesity effects of small molecule melanin-concentrating hormone receptor 1 (MCH1R) antagonists." Life Sciences, 81(6), 423-440, 2007. URL:[Link]

-

Schiöth, H. B., et al. "Can neuropeptides treat obesity? A review of neuropeptides and their potential role in the treatment of obesity." Frontiers in Neuroendocrinology, 2013. URL:[Link]

Sources

- 1. Can neuropeptides treat obesity? A review of neuropeptides and their potential role in the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Optimization of chromone-2-carboxamide melanin concentrating hormone receptor 1 antagonists: assessment of potency, efficacy, and cardiovascular safety - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Anticancer Potential of 6-Chlorochromone Derivatives: A Mechanistic and Methodological Guide

Executive Summary

The chromone (1-benzopyran-4-one) scaffold is a privileged structure in medicinal chemistry, mirroring the core of naturally occurring flavonoids. Among its synthetic analogs, 6-chlorochromone derivatives have emerged as highly potent, multi-target anticancer agents. By strategically introducing a chlorine atom at the C6 position and functionalizing the C3 position (e.g., with formyl or boronic acid groups), researchers have developed compounds capable of disrupting critical oncogenic survival pathways.

This technical guide dissects the core mechanisms of action of 6-chlorochromone derivatives—specifically their roles in MDM2 inhibition, reactive oxygen species (ROS) generation, and apoptosis induction. Furthermore, it provides self-validating experimental protocols designed to ensure high-fidelity data generation in preclinical oncology research.

Structural Rationale: The Pharmacophore of 6-Chlorochromone

The pharmacological efficacy of chromone derivatives is strictly governed by structure-activity relationships (SAR). The specific modifications in 6-chlorochromone derivatives are engineered for precise molecular interactions[1]:

-

C6-Chlorine Substitution: The addition of a chlorine atom is not arbitrary. Halogenation at the C6 position enhances the molecule's lipophilicity, facilitating rapid cellular membrane permeation. Furthermore, the electron-withdrawing nature of the chlorine atom alters the electrostatic potential of the benzopyran ring, optimizing hydrophobic interactions within target protein binding pockets.

-

C3-Functionalization (Formyl/Boronic Acid): Substitutions at the C3 position dictate target specificity. For instance, 6-chloro-3-formylchromone acts as a highly reactive electrophilic center[2], while para-boronic acid derivatives of 6-chlorochromen-4-one exhibit profound hydrogen-bonding capabilities, specifically interacting with the GLN59 and GLN72 residues of the MDM2 protein[3].

Core Mechanisms of Action

6-chlorochromone derivatives exert their anticancer effects through a synergistic, multi-pathway blockade.

MDM2 Inhibition and p53 Reactivation

The tumor suppressor protein p53 is frequently inactivated in human cancers, often due to overexpression of its negative regulator, MDM2. Specific 6-chlorochromone derivatives (notably boronic acid hybrids) act as competitive inhibitors of the MDM2-p53 interaction. By occupying the deep hydrophobic cleft of MDM2, these compounds prevent p53 degradation, leading to p53 accumulation, cell cycle arrest (typically at G2/M or G0/G1 phases), and the transcription of pro-apoptotic genes[3].

ROS Generation and Mitochondrial Depolarization

A hallmark of 6-chlorochromone-induced cytotoxicity is the rapid accumulation of intracellular Reactive Oxygen Species (ROS). The oxidative burst overwhelms the cancer cell's antioxidant defenses, triggering a collapse in mitochondrial membrane potential (

Fig 1: Dual-pathway mechanism of 6-chlorochromone derivatives driving cancer cell apoptosis.

Quantitative Efficacy Data

The table below synthesizes the in vitro efficacy of key 6-chlorochromone derivatives across various human cancer cell lines, illustrating the profound impact of C3-substitutions on potency[2][3].

| Compound / Derivative | Cell Line Target | Primary Assay | IC50 / Efficacy Metric | Key Mechanistic Finding |

| Compound 3b (Halogenated Series) | HCT116, MCF-7, THP-1 | MTT Viability | 8.6 – 28.4 µM | Broad-spectrum cytotoxicity across solid and hematological tumors. |

| Derivative 5b (para-Boronic Acid) | HCT-116 (Colon) | MTT Viability | 2.35 µM | Highly selective MDM2 inhibition; H-bonding with GLN59/GLN72. |

| 6-fluoro-3-formylchromone | SMMC-7721 (Hepatic) | Flow Cytometry | Dose-dependent | Baseline apoptosis at 2.8%, scaling exponentially with dose. |

| 6-chloro-3-formylchromone | V. parahaemolyticus | Biofilm / SEM | 20 µg/mL | Disruption of virulence factors and biofilm architecture. |

Self-Validating Experimental Protocols

To rigorously evaluate the anticancer properties of novel 6-chlorochromone derivatives, researchers must employ self-validating assay systems. The following protocols are designed to establish direct causality between compound administration and cellular death mechanisms.

Protocol 1: Quantifying Target Engagement via MDM2 Fluorescence Polarization (FP)

Causality Rationale: Cytotoxicity assays (like MTT) prove a compound kills cells, but not how. The FP assay isolates the MDM2-p53 interaction in a cell-free system, proving that the 6-chlorochromone derivative directly physically competes with p53 for the MDM2 binding pocket.

-

Preparation: Dilute recombinant human MDM2 protein (10 nM final) and a fluorescently labeled p53 peptide (e.g., FAM-p53, 2 nM final) in assay buffer (PBS, 0.01% Tween-20, 1 mM DTT).

-

Incubation: Add serial dilutions of the 6-chlorochromone derivative (0.1 nM to 100 µM) to a black 384-well microplate. Add the MDM2/FAM-p53 complex. Incubate in the dark at room temperature for 30 minutes.

-

Measurement: Read fluorescence polarization using a microplate reader (Ex: 485 nm, Em: 535 nm).

-

Analysis: A decrease in polarization indicates the displacement of the heavy MDM2 protein from the small FAM-p53 peptide by the chromone derivative. Calculate the

using the Cheng-Prusoff equation.

Protocol 2: Orthogonal Apoptosis Validation (Annexin V/PI & TUNEL)

Causality Rationale: Relying solely on Annexin V can yield false positives if the cell membrane is mechanically damaged (necrosis). Pairing Annexin V (which detects early-stage phosphatidylserine externalization) with the TUNEL assay (which detects late-stage enzymatic DNA fragmentation) creates a self-validating loop that definitively confirms programmed cell death[4].

-

Cell Treatment: Seed HCT-116 cells at

cells/well. Treat with the IC50 concentration of the 6-chlorochromone derivative for 24 and 48 hours. -

Annexin V/PI Staining (Early Apoptosis): Harvest cells, wash with cold PBS, and resuspend in 1X Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI). Incubate for 15 min at RT in the dark. Analyze via flow cytometry within 1 hour.

-

TUNEL Assay (Late Apoptosis): Fix a parallel set of treated cells in 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100. Apply the TUNEL reaction mixture (TdT enzyme + fluorescent dUTP) for 1 hour at 37°C.

-

Validation: True apoptotic agents will show a temporal shift: Annexin V+/PI- populations at 24 hours, transitioning to high TUNEL+ fluorescence at 48 hours.

Fig 2: Self-validating experimental workflow for evaluating chromone-based anticancer agents.

References

- Benchchem.6-Chloro-3-formylchromone | 42248-31-7 - Benchchem.

- ResearchGate.Bioactive Chromone Derivatives - Structural Diversity.

- ResearchGate.Synthesis and structural study of 2-(haloalkyl)-3-methylchromones.

- National Institutes of Health (NIH/PMC).Antimicrobial and antibiofilm activities of formylchromones against Vibrio parahaemolyticus and Vibrio harveyi.

Sources

The Positional Dichotomy of Chromone Carboxamides in MAO-B Inhibition: From Standalone Ligands to Multi-Target Architectures

Executive Summary

The chromone (1,4-benzopyrone) nucleus is a privileged scaffold in neuropharmacology, particularly in the design of Monoamine Oxidase B (MAO-B) inhibitors for the management of neurodegenerative disorders such as Parkinson's and Alzheimer's diseases. However, the binding affinity of chromone carboxamides to the MAO-B receptor is strictly dictated by positional isomerism. While chromone-3-carboxamides act as highly potent, sub-nanomolar MAO-B inhibitors, standalone chromone-2-carboxamides exhibit a near-complete loss of affinity.

This technical guide explores the structural causality behind this dichotomy, presents the quantitative binding data, and outlines how medicinal chemists have recently repurposed the "inactive" chromone-2-carboxamide scaffold into highly effective Multi-Target-Directed Ligands (MTDLs).

Structural Basis of MAO-B Binding Affinity

The human MAO-B active site is a narrow, highly hydrophobic bipartite cavity consisting of an entrance cavity and a substrate cavity, gated by specific residues (Ile199 and Tyr326). The orientation of a ligand within this bipartite pocket determines its inhibitory potency.

The Chromone-3-Carboxamide Advantage

Extensive crystallographic and computational docking studies reveal that chromone-3-carboxamides fit seamlessly into the MAO-B active site[1]. The chromone moiety sits parallel to the FAD cofactor in the substrate cavity, while the exocyclic aromatic ring (attached via the carboxamide linker) extends perfectly into the entrance cavity. This optimal geometry is stabilized by a planar conformation, driven by an internal hydrogen-bond network between the amide nitrogen and the pyrone carbonyl oxygen[2]. This structural complementarity yields highly selective, reversible MAO-B inhibitors with IC50 values in the picomolar to low nanomolar range[3].

The Chromone-2-Carboxamide Steric Clash

Conversely, shifting the carboxamide group to the C2 position of the

Diagram 1: Structure-Activity Relationship (SAR) logic for Chromone Carboxamides.

Quantitative Affinity Analysis

To illustrate the stark contrast in binding affinities, the following table summarizes the quantitative data (IC50 values) for key chromone derivatives against recombinant human MAO-B.

| Compound Class | Specific Derivative | hMAO-B IC50 | hMAO-A IC50 | Selectivity Index (MAO-A/B) |

| Chromone-3-carboxamide | N-(3'-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide | 0.403 nM | >10,000 nM | >24,000 |

| Chromone-3-carboxamide | N-(3',4'-dimethylphenyl)-4-oxo-4H-chromene-3-carboxamide | 0.669 nM | >10,000 nM | >14,000 |

| Chromone-3-carboxylic acid | Chromone-3-carboxylic acid | 48.0 nM | >10,000 nM | >200 |

| Chromone-2-carboxamide | Standalone N-phenyl-chromone-2-carboxamides | >10,000 nM | >10,000 nM | N/A (Inactive) |

| Chromone-2-carboxylic acid | Chromone-2-carboxylic acid | >10,000 nM | >10,000 nM | N/A (Inactive) |

| MTDL Hybrid (C2-based) | Chromone-2-carboxamide AChE/MAO-B Hybrid (E12) | ~Submicromolar | N/A | High |

Data synthesized from lead optimization studies and MTDL evaluations[5],[4],[3].

The Multi-Target-Directed Ligand (MTDL) Rescue Strategy

While standalone chromone-2-carboxamides fail as MAO-B inhibitors, the scaffold possesses excellent antioxidant, anti-inflammatory, and neuroprotective properties. To salvage this scaffold for Alzheimer's Disease (AD) therapeutics, researchers have integrated it into the Multi-Target-Directed Ligand (MTDL) paradigm[5].

By attaching a flexible linker (e.g., alkylbenzylamines or ethylenediamine) to the C2-carboxamide, the steric constraints of the standalone molecule are bypassed. The flexible linker allows the hybrid molecule to adopt an extended conformation. In these MTDL architectures, the secondary pharmacophore anchors into an adjacent target (such as the catalytic anionic site of Acetylcholinesterase, AChE), while the extended chromone-2-carboxamide moiety is pulled into an orientation that allows it to favorably interact with the MAO-B entrance cavity or block amyloid-

Diagram 2: MTDL Design Strategy integrating the Chromone-2-carboxamide scaffold.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the evaluation of chromone carboxamides requires rigorous, self-validating experimental workflows.

Protocol A: Fluorometric MAO-B Enzyme Inhibition Assay (Amplex Red)

This continuous fluorometric assay measures the production of H2O2 resulting from the oxidative deamination of the substrate by MAO-B[7].

-

Reagent Preparation: Prepare recombinant human MAO-B (hMAO-B) in sodium phosphate buffer (0.05 M, pH 7.4). Prepare the Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) and horseradish peroxidase (HRP).

-

Inhibitor Incubation: In a dark 96-well microplate, incubate 90 µL of hMAO-B with 10 µL of the chromone ligand (varying concentrations from 10 pM to 10 µM) for 15 minutes at 37°C. Self-Validation Step: Include Selegiline as a positive control and a vehicle (DMSO < 1%) as a negative control.

-

Reaction Initiation: Add 100 µL of the substrate mixture containing p-tyramine (final concentration 200 µM), Amplex Red (final concentration 50 µM), and HRP (1 U/mL).

-

Kinetic Readout: Measure fluorescence continuously for 30 minutes at 37°C using a microplate reader (Excitation: 530 nm; Emission: 590 nm).

-

Data Analysis: Calculate the initial velocity (

) from the linear phase of the fluorescence-time curve. Determine the IC50 using non-linear regression analysis (GraphPad Prism).

Diagram 3: Experimental Workflow for the Amplex Red MAO-B Inhibition Assay.

Protocol B: Computational Docking & Molecular Dynamics

To elucidate the steric causality of the C2 vs. C3 dichotomy, computational validation is required.

-

Protein Preparation: Retrieve the X-ray crystal structure of hMAO-B (e.g., PDB ID: 2V5Z). Remove water molecules, add polar hydrogens, and assign Gasteiger charges.

-

Ligand Preparation: Build the 3D structures of the chromone-2- and chromone-3-carboxamides. Perform energy minimization using the OPLS3 force field to ensure the proper cis/trans geometry of the C-N rotamer.

-

Grid Generation: Center the receptor grid on the FAD cofactor, encompassing both the substrate and entrance cavities (approx. 20 × 20 × 20 Å).

-

Docking Execution: Run Induced Fit Docking (IFD) to allow side-chain flexibility of gating residues Ile199 and Tyr326.

-

Trajectory Analysis: Perform a 50 ns Molecular Dynamics (MD) simulation to verify the stability of the ligand-protein complex, specifically monitoring the root-mean-square deviation (RMSD) of the chromone core relative to the FAD cofactor.

References

-

Cagide, F., Silva, T., Reis, J., Gaspar, A., Borges, F., Gomes, L. R., & Low, J. N. (2014). Discovery of two new classes of potent monoamine oxidase-B inhibitors by tricky chemistry. RSC Advances. 1

-

Reis, J., Cagide, F., Chavarria, D., Silva, T., Fernandes, C., Gaspar, A., Uriarte, E., Remião, F., Alcaro, S., Ortuso, F., & Borges, F. (2016). Discovery of New Chemical Entities for Old Targets: Insights on the Lead Optimization of Chromone-Based Monoamine Oxidase B (MAO-B) Inhibitors. Journal of Medicinal Chemistry. 8

-

Gaspar, A., et al. (2025). Chromone-2-and-3-carboxylic acids inhibit differently monoamine oxidases A and B. ResearchGate. 4

-

QxMD. Multi-target-directed chromone-carboxamide hybrids: Potent AChE/MAO-B inhibitors with anti-Aβ/Tau and neuroprotective activities.5

-

IUCr. The crystal structures of four N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides. 2

Sources

- 1. Discovery of two new classes of potent monoamine oxidase-B inhibitors by tricky chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. journals.iucr.org [journals.iucr.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. login.medscape.com [login.medscape.com]

- 6. login.medscape.com [login.medscape.com]

- 7. Discovery of two new classes of potent monoamine oxidase-B inhibitors by tricky chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Discovery of New Chemical Entities for Old Targets: Insights on the Lead Optimization of Chromone-Based Monoamine Oxidase B (MAO-B) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis Pathways for 6-Substituted Chromone-2-Carboxamides: An In-Depth Technical Guide

Executive Summary & Pharmacological Rationale

The 4-oxo-4H-chromene (chromone) ring system is a privileged pharmacophore in medicinal chemistry. In recent years, 6-substituted chromone-2-carboxamides have emerged as highly potent scaffolds for diverse therapeutic targets. These include soluble epoxide hydrolase (sEH) inhibitors for cardiovascular inflammation[1], anti-biofilm agents targeting Pseudomonas aeruginosa quorum sensing[2], and novel anti-breast cancer therapeutics[3].

Substitution at the C-6 position (e.g., with halogens like fluorine or bromine) critically modulates the electronic landscape of the benzopyran system. For instance, a fluorine atom at C-6 enhances metabolic stability and membrane permeability due to its high electronegativity and small van der Waals radius[4]. This whitepaper delineates the optimal synthetic architectures required to construct these molecules, focusing on mechanistic causality, protocol validation, and reaction optimization.

Retrosynthetic Logic and Pathway Design

The assembly of 6-substituted chromone-2-carboxamides relies on a convergent, two-phase disconnection strategy:

-

Phase 1 (Core Construction): The chromone-2-carboxylic acid core is retrosynthetically disconnected into a 5-substituted-2-hydroxyacetophenone and a dialkyl oxalate (typically diethyl oxalate). Expert Insight: While the Baker-Venkataraman rearrangement is the classical route for 2-aryl/alkyl chromones, it is unsuitable here. The Claisen-type condensation with diethyl oxalate is specifically required to install the C-2 carboxylate moiety essential for subsequent amidation[5]. Note that the substituent at the 5-position of the starting acetophenone ultimately becomes the 6-position on the chromone ring due to the IUPAC numbering rules of the resulting benzopyran system.

-

Phase 2 (Amidation): The C-2 carboxylic acid is then coupled with a target amine (e.g., piperazines, benzylamines) via either an acid chloride intermediate or direct carbodiimide coupling[6][7].

Figure 1: Synthesis pathway for 6-substituted chromone-2-carboxamides.

Phase 1: Construction of the Chromone-2-Carboxylic Acid Core

The synthesis initiates with a base-catalyzed Claisen condensation. A strong base (e.g., sodium methoxide) deprotonates the methyl group of the 5-substituted-2-hydroxyacetophenone, generating a reactive enolate. This enolate attacks the electrophilic carbonyl of diethyl oxalate, forming an intermediate diketo ester[5]. Subsequent acid-catalyzed intramolecular cyclization (dehydration) constructs the pyrone ring, followed by hydrolysis of the remaining ester to yield the 6-substituted chromone-2-carboxylic acid[8].

Causality in Reaction Design: Historically, this reaction required 12–24 hours of conventional reflux, often leading to self-condensation by-products of the acetophenone[9]. Transitioning to microwave-assisted synthesis (dielectric heating) ensures rapid, uniform energy transfer. This kinetic control accelerates the condensation to 20 minutes and the acid hydrolysis to 40 minutes, boosting yields up to 87% while suppressing side reactions[8].

Protocol 1: Microwave-Assisted Synthesis of 6-Bromo-chromone-2-carboxylic acid

Self-Validating System: The use of anhydrous dioxane and precise stoichiometric control of the base prevents premature hydrolysis of the diethyl oxalate[9].

-

Preparation: In a dried microwave vial, dissolve 5-bromo-2-hydroxyacetophenone (1.0 eq, 1.16 mmol) in anhydrous dioxane (2.0 mL).

-

Condensation: Add diethyl oxalate (3.0 eq, 3.49 mmol) and a solution of sodium methoxide in methanol (2.0 eq, 25% w/w)[8].

-

First Irradiation: Subject the mixture to microwave irradiation at 120 °C for 20 minutes.

-

Cyclization & Hydrolysis: Introduce 6M HCl (3.0 mL) directly to the vial. Subject to a second microwave irradiation at 120 °C for 40 minutes[8].

-

Isolation: Decant the reaction mixture into ice-cold water (50 mL). The target carboxylic acid will precipitate due to its low solubility in acidic aqueous media.

-

Purification: Filter the precipitate, wash extensively with distilled water, dry under vacuum, and triturate with dichloromethane to remove unreacted starting materials[9].

Phase 2: Amide Bond Formation Strategies

The transformation of the carboxylic acid into the final carboxamide is dictated by the nucleophilicity and steric hindrance of the target amine.

Strategy A: The Acid Chloride Method

For less nucleophilic or sterically hindered amines (e.g., substituted anilines, bulky benzylhydroxylamines), converting the acid to an acyl chloride is mandatory[6][10]. Mechanistic Causality: A catalytic amount of N,N-dimethylformamide (DMF) is added to oxalyl chloride. DMF reacts with oxalyl chloride to generate the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion). This intermediate rapidly attacks the carboxylic acid, facilitating the expulsion of CO₂ and CO, and driving the formation of the acid chloride to completion without requiring harsh heating[11].

Strategy B: Direct Carbodiimide Coupling (EDC/DMAP)

For highly nucleophilic secondary amines (e.g., piperazines, piperidines), direct coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) is preferred to avoid the harsh conditions of acyl chlorides[1]. Mechanistic Causality: EDC activates the carboxylic acid to form an O-acylisourea intermediate. However, this intermediate is prone to rearranging into an unreactive N-acylurea dead-end. The addition of 4-dimethylaminopyridine (DMAP) is critical; DMAP acts as a hyper-nucleophilic catalyst, rapidly attacking the O-acylisourea to form a transient, highly reactive acylpyridinium species, which is then efficiently trapped by the amine[1].

Figure 2: Mechanistic divergence in amide bond formation: Acid chloride vs. carbodiimide coupling.

Protocol 2: Amidation via Acid Chloride (Synthesis of N-benzyl-6-fluoro-chromone-2-carboxamide)

Self-Validating System: Complete removal of excess oxalyl chloride prior to amine addition prevents the formation of competitive oxamide by-products[11].

-

Activation: Suspend 6-fluoro-chromone-2-carboxylic acid (1.0 eq, 1.2 mmol) in anhydrous chloroform (15 mL) under a nitrogen atmosphere. Add 2 drops of catalytic DMF[11].

-

Chlorination: Add oxalyl chloride (3.0 eq) dropwise at 0 °C. Stir the mixture for 1 hour at room temperature until gas evolution (CO, CO₂, HCl) ceases. Safety Note: Perform in a well-ventilated fume hood.

-

Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure. Redissolve the resulting crude acid chloride in anhydrous chloroform (15 mL)[11].

-

Coupling: In a separate flask, dissolve the target O-benzylhydroxylamine (1.2 eq) and triethylamine (3.0 eq, as an HCl scavenger) in chloroform[11].

-

Addition: Dropwise add the acid chloride solution to the amine solution at 0 °C to control the exothermic reaction. Stir for 2 hours at room temperature[11].

-

Work-up: Wash the organic layer sequentially with 5% aqueous HCl (to remove unreacted amine), 5% NaHCO₃ (to remove unreacted acid), and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography.

Quantitative Data & Reagent Selection Matrix

The following table summarizes the optimized reaction parameters and yields for various 6-substituted chromone-2-carboxamide derivatives based on their intended pharmacological application.

| Target Scaffold | Amidation Method | Coupling Reagents / Base | Typical Yield | Primary Application |

| 6-Fluoro-chromone-2-carboxamides | Acid Chloride | Oxalyl Chloride, DMF, Et₃N | 70–85% | Analgesic / Anti-inflammatory[10] |

| 6-Bromo-chromone-2-carboxamides | Acid Chloride | PCl₅ or SOCl₂, Pyridine | 80–90% | Anti-biofilm (P. aeruginosa)[2] |

| Chromone-2-piperazine amides | Direct Coupling | EDC·HCl, DMAP | 50–75% | sEH Inhibitors (Cardiovascular)[1] |

| Tetrahydroisoquinoline amides | Acid Chloride | PCl₅, Et₃N | 60–80% | Anti-breast cancer agents[3] |

References

-

Synthesis, Molecular Docking and Biological Evaluation of Novel N-(Benzyloxy)-6- Fluro-Chromone-2-Carboxamides and N-(Benzyloxy)-Chromone-3-Carboxamides as Analgesic and Anti-inflammatory Agents. Der Pharma Chemica.10

-

Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications.1

-

Investigation of Direct and Retro Chromone-2-Carboxamides Based Analogs of Pseudomonas aeruginosa Quorum Sensing Signal as New Anti-Biofilm Agents. MDPI.2

-

Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. PMC / NIH.8

-

Synthesis of substituted tetrahydroisoquinoline chromone-2-carboxamides as anti-breast cancer agents. AACR Journals.3

-

Application Notes & Protocols: Synthesis of Chromone-2-Carboxylic Acids. Benchchem.5

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. mdpi.com [mdpi.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate | 116543-91-0 | Benchchem [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. ACG Publications - Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors [acgpubs.org]

- 8. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. derpharmachemica.com [derpharmachemica.com]

The Benzopyran-4-one Scaffold: A Privileged Core in Modern Drug Discovery

Executive Summary

The benzopyran-4-one nucleus, commonly known as chromone, is a ubiquitous oxygen-containing bicyclic heterocycle. Characterized by its low mammalian toxicity, high degree of structural rigidness, and versatile substitution points, it has earned the designation of a "privileged scaffold" in medicinal chemistry[1]. This technical whitepaper explores the historical evolution, mechanistic pharmacology, and experimental validation of chromone-based therapeutics, tracing its lineage from early anti-asthmatics to modern targeted oncology agents.

Historical Evolution: From Botanical Origins to Rational Design

The pharmacological journey of the chromone scaffold began with Ammi visnaga (khellin), a medicinal herb utilized in ancient Egyptian medicine as a smooth muscle relaxant and antispasmodic[2]. In 1965, the pharmacologist Roger Altounyan—who himself suffered from severe asthma—conducted rigorous self-experimentation by inhaling various khellin derivatives[3].

This empirical approach led to the discovery of cromolyn sodium (disodium cromoglycate), a breakthrough non-corticosteroid prophylactic treatment for asthma[4]. Cromolyn acts as a mast cell stabilizer, effectively preventing the degranulation and subsequent release of inflammatory mediators such as histamine and leukotrienes[5].

Structural Diversification: Leukotriene Antagonism

While cromolyn demonstrated the inherent safety and utility of the chromone core, its mechanism of action was broad. Rational drug design subsequently yielded highly targeted agents like pranlukast. Developed by Ono Pharmaceutical, pranlukast is an orally active, highly selective antagonist of the cysteinyl leukotriene receptor-1 (CysLT1)[6].

By competitively binding to the CysLT1 receptor, pranlukast directly blocks the bronchoconstrictive action of leukotrienes (LTC4, LTD4, LTE4). Clinical data demonstrates that this targeted antagonism significantly improves forced expiratory volume in one second (FEV1), with mean increases ranging from 210 mL to 340 mL at trough levels in asthma patients[7].

Oncology and Kinase Inhibition: The Flavopiridol Paradigm

Beyond respiratory medicine, the benzopyran-4-one scaffold has profoundly impacted targeted oncology. Flavopiridol (alvocidib), a semi-synthetic derivative of the natural chromone alkaloid rohitukine (isolated from Dysoxylum binectariferum), was the first cyclin-dependent kinase (CDK) inhibitor to enter clinical trials[8].

Flavopiridol is a pan-CDK inhibitor that acts via competitive ATP inhibition, demonstrating potent in vitro activity with

Mechanism of Flavopiridol-mediated CDK9 inhibition and apoptosis.

By inhibiting CDK9, flavopiridol prevents the Ser2 phosphorylation of RNA polymerase II. This halts the transcription of short-lived, anti-apoptotic proteins like Mcl-1, thereby triggering p53-independent apoptosis in chronic lymphocytic leukemia (CLL) cells[11].

Quantitative Pharmacological Profiles

The versatility of the benzopyran-4-one core is evident in the diverse pharmacokinetic and pharmacodynamic profiles of its derivatives. The quantitative data for key chromone-based drugs is summarized below:

| Drug | Therapeutic Class | Primary Target | Key Indication | Key Quantitative Metric |

| Cromolyn Sodium | Mast Cell Stabilizer | Mast cells (MCT) | Allergic Asthma | Bioavailability: 0.5% - 2%; Half-life: 80-90 min[5] |

| Pranlukast | CysLT1 Antagonist | CysLT1 Receptor | Mild-to-Moderate Asthma | FEV1 Increase: 210 - 340 mL; Peak Plasma: 2-6 h[7][12] |

| Flavopiridol | Pan-CDK Inhibitor | CDK1, CDK2, CDK4, CDK9 | Chronic Lymphocytic Leukemia |

Experimental Methodology: Validating Chromone-Based Kinase Inhibitors

To evaluate the efficacy of novel benzopyran-4-one derivatives as kinase inhibitors, researchers rely on highly controlled, self-validating biochemical assays. The following protocol details a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for CDK9 inhibition.

Step-by-step workflow for in vitro TR-FRET kinase inhibition assay.

Protocol: TR-FRET CDK9/Cyclin T1 Kinase Inhibition Assay

Rationale & Causality: Flavopiridol and its analogs are ATP-competitive inhibitors. To accurately determine the half-maximal inhibitory concentration (

Step 1: Compound Preparation & Serial Dilution

-

Action: Dissolve the chromone derivative in 100% DMSO. Prepare a 10-point, 3-fold serial dilution (e.g., 10 µM down to 0.5 nM).

-

Causality: A 10-point dilution is mandated to capture both the upper and lower asymptotes of the dose-response curve. This ensures the Hill slope and

are calculated with high statistical confidence.

Step 2: Kinase Reaction Assembly

-

Action: In a 384-well microplate, combine 2 nM recombinant CDK9/Cyclin T1 complex, 50 nM biotinylated peptide substrate, and the diluted compound in assay buffer (50 mM HEPES pH 7.5, 10 mM

, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT). -

Self-Validation: Include a DMSO-only well (0% inhibition control) and a no-enzyme well (100% inhibition control). The Z'-factor must be calculated; a

validates the assay's dynamic range and reliability.

Step 3: Reaction Initiation

-

Action: Initiate the reaction by adding ATP at its predetermined

(e.g., 20 µM). Incubate for 60 minutes at room temperature ( -

Causality: Adding ATP last ensures the inhibitor has time to equilibrate with the enzyme, preventing artificially high

values caused by slow-binding kinetics.

Step 4: TR-FRET Detection & Analysis

-

Action: Terminate the reaction by adding EDTA (to chelate

and stop kinase activity) alongside a Europium-labeled anti-phospho antibody and Streptavidin-Allophycocyanin (APC). -

Action: Read the plate using a microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 nm emission ratio.

-

Analysis: Normalize the emission ratios against the controls. Fit the data to a 4-parameter logistic (4PL) non-linear regression model to derive the

.

Future Perspectives

The benzopyran-4-one scaffold continues to yield novel therapeutic candidates. Recent structure-activity relationship (SAR) studies have identified chromone derivatives with a carboxylic moiety at the C3 position as highly selective, reversible inhibitors of Monoamine Oxidase-B (MAO-B), presenting new avenues for treating neurodegenerative diseases like Parkinson's[13]. Furthermore, the scaffold's ability to bind specific kinases is currently being leveraged in the design of novel antimicrobial agents and targeted therapeutics[14].

References

-

StatPearls - Cromolyn Sodium. National Center for Biotechnology Information (NCBI). Available at:[Link]

-

MDPI - Chromone and Flavonoid Alkaloids: Occurrence and Bioactivity. Molecules. Available at:[Link]

-

Taylor & Francis - Challenges with chromone as a privileged scaffold in drug discovery. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

-

Wikipedia - Cromoglicic acid. Available at:[Link]

-

Frontiers in Pharmacology - The Anti-allergic Cromones: Past, Present, and Future. Available at:[Link]

-

PubMed - Cyclin-dependent kinase inhibition by flavoalkaloids. Available at:[Link]

-

PubMed - From khellin to sodium cromoglycate--a tribute to the work of Dr. R. E. C. Altounyan. Available at:[Link]

-

ACS Publications - Chromone, a Privileged Scaffold for the Development of Monoamine Oxidase Inhibitors. Journal of Medicinal Chemistry. Available at:[Link]

-

ResearchGate - Flavopiridol, the first cyclin-dependent kinase inhibitor to enter the clinic: Current status. Available at:[Link]

-

ACS Publications - Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances. Journal of Medicinal Chemistry. Available at:[Link]

-

PubMed - Clinical Effects of Pranlukast, an Oral Leukotriene Receptor Antagonist, in Mild-To-Moderate Asthma. Available at:[Link]

-

PubMed - The single and multiple dose pharmacokinetics of pranlukast in healthy volunteers. Available at:[Link]

-

PubMed - Pranlukast, a novel leukotriene receptor antagonist: results of the first European, placebo controlled, multicentre clinical study in asthma. Available at:[Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Frontiers | The Anti-allergic Cromones: Past, Present, and Future [frontiersin.org]

- 3. Cromoglicic acid - Wikipedia [en.wikipedia.org]

- 4. From khellin to sodium cromoglycate--a tribute to the work of Dr. R. E. C. Altounyan (1922-1987) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Clinical effects of pranlukast, an oral leukotriene receptor antagonist, in mild-to-moderate asthma: a 4 week randomized multicentre controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pranlukast, a novel leukotriene receptor antagonist: results of the first European, placebo controlled, multicentre clinical study in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclin-dependent kinase inhibition by flavoalkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Chromone and Flavonoid Alkaloids: Occurrence and Bioactivity [mdpi.com]

- 12. The single and multiple dose pharmacokinetics of pranlukast in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Protocol for the Synthesis of 6-Chloro-4-oxo-4H-1-benzopyran-2-carboxamide

Abstract & Strategic Overview